An In-depth Technical Guide to (4-Chloro-2-fluoro-5-nitrophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (4-Chloro-2-fluoro-5-nitrophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
Abstract
(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a highly functionalized aromatic compound poised to serve as a valuable building block in modern medicinal chemistry. Its unique substitution pattern—featuring chloro, fluoro, and nitro groups—offers a versatile scaffold for creating complex molecular architectures with fine-tuned physicochemical and pharmacological properties. This guide provides a comprehensive overview of this compound, detailing its structure, predicted properties, a robust synthetic pathway, and its potential applications, particularly as an intermediate in the development of targeted therapeutics. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or specialized reagent, its synthesis and utility can be confidently projected from established chemical principles and data on closely related analogues.
Introduction: The Strategic Value of Polysubstituted Aromatics
In the landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount. The properties of the final active pharmaceutical ingredient (API)—such as metabolic stability, target-binding affinity, and bioavailability—are fundamentally dictated by the chemical motifs used in its construction. Halogenated nitroaromatic compounds are a cornerstone of pharmaceutical synthesis, providing a robust platform for introducing key functionalities.
The subject of this guide, (4-Chloro-2-fluoro-5-nitrophenyl)methanol, is a prime example of such a strategic intermediate. The presence of both chlorine and fluorine atoms allows for differential modulation of a molecule's electronic properties and lipophilicity.[1][2] Fluorine, in particular, is a celebrated element in medicinal chemistry, known for its ability to enhance metabolic stability, improve pharmacokinetics, and increase binding affinity by participating in favorable protein-ligand interactions.[3][4] The nitro group serves as a powerful electron-withdrawing group and a versatile synthetic handle, readily converted into an amine, which is a common feature in many drug scaffolds. This guide will explore the technical details of this promising, albeit not widely cataloged, chemical entity.
Physicochemical and Spectroscopic Data
Direct experimental data for (4-Chloro-2-fluoro-5-nitrophenyl)methanol is limited due to its novelty. However, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Information | Data Source Justification |
| CAS Number | Not readily available in public databases | Extensive searches of chemical databases (PubChem, CAS) did not yield a specific identifier for this isomer, suggesting it is a novel or non-commercial compound. |
| Molecular Formula | C₇H₅ClFNO₃ | Derived from its chemical structure. |
| Molecular Weight | 205.57 g/mol | Calculated from the atomic weights of its constituent elements. |
| Appearance | Likely a pale yellow to white solid | Based on the appearance of similar nitroaromatic compounds like (2-Chloro-4-nitrophenyl)methanol and 4-Chloro-2-nitrobenzyl alcohol.[5][6] |
| Solubility | Soluble in polar organic solvents (Methanol, Ethyl Acetate, DMF) | The polar nitro and hydroxyl groups suggest solubility in polar solvents, a common characteristic for such functionalized molecules. |
| Melting Point | Expected to be in the range of 60-100 °C | Based on structurally similar compounds. For example, (2-fluoro-5-nitrophenyl)methanol has a reported melting point, and the addition of chlorine would be expected to increase it. |
| ¹H NMR (Predicted) | Aromatic protons (2H), CH₂ (2H), OH (1H) | The aromatic region would show two distinct signals, likely doublets or doublet of doublets, due to coupling with the fluorine atom. The benzylic protons would appear as a singlet or doublet, and the alcohol proton as a broad singlet. |
| ¹⁹F NMR (Predicted) | One singlet or doublet of doublets | A single fluorine environment on the aromatic ring would produce a characteristic signal. |
| ¹³C NMR (Predicted) | 7 distinct signals | Six signals for the aromatic carbons (with C-F and C-Cl couplings) and one for the benzylic carbon (-CH₂OH). |
Synthesis Protocol: A Multi-Step Approach
A logical and efficient synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol can be designed based on available literature for a key precursor, 4-chloro-2-fluoro-5-nitroacetophenone.[7] The final step is a standard reduction of the ketone to the corresponding benzyl alcohol.
Diagram of Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Nitration of 2-Fluoro-4-chloroacetophenone
This step involves the regioselective nitration of a commercially available starting material. The directing effects of the acetyl, chloro, and fluoro groups guide the incoming nitro group to the desired position.
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Rationale: The acetyl group is a deactivating meta-director, while the halogens are deactivating ortho-, para-directors. The position ortho to the fluorine and meta to the acetyl group is sterically accessible and electronically favored for nitration under controlled conditions. This method is adapted from a patented procedure for a similar compound.[7]
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Protocol:
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Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere (e.g., nitrogen).
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Charge the flask with concentrated sulfuric acid (98%, 5 molar equivalents) and cool the solution to -10 °C in an ice-salt or acetone/dry ice bath.
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Slowly add 2-fluoro-4-chloroacetophenone (1.0 eq) to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 0 °C.
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Prepare a nitrating mixture of concentrated nitric acid (65%, 1.1 eq) and concentrated sulfuric acid (1.5 eq) and cool it separately.
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Add the cold nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between -10 °C and 0 °C.
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After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
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Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid, 4-chloro-2-fluoro-5-nitroacetophenone, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum. The product can be further purified by recrystallization from ethanol.
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Step 2: Reduction of 4-Chloro-2-fluoro-5-nitroacetophenone
This is a standard chemoselective reduction of a ketone to an alcohol. Sodium borohydride is a mild and effective reagent for this transformation, which typically does not reduce the nitro group under these conditions.[8]
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Rationale: Sodium borohydride (NaBH₄) is a selective reducing agent for aldehydes and ketones. In a protic solvent like methanol, it readily reduces the carbonyl group while leaving the aromatic nitro group intact.[9]
-
Protocol:
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Dissolve the 4-chloro-2-fluoro-5-nitroacetophenone (1.0 eq) from Step 1 in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Control the rate of addition to manage the effervescence and maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid until the pH is ~6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude (4-Chloro-2-fluoro-5-nitrophenyl)methanol by flash column chromatography on silica gel to obtain the final product.
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Applications in Drug Discovery
The true value of (4-Chloro-2-fluoro-5-nitrophenyl)methanol lies in its potential as a versatile intermediate for synthesizing more complex, biologically active molecules. Each functional group serves as a handle for subsequent chemical modifications.
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The Methanol Group (-CH₂OH): Can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. It can also be transformed into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions.
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The Nitro Group (-NO₂): Can be readily reduced to an aniline (-NH₂). This amine can then be used in a vast array of reactions, such as amide bond formation, sulfonamide synthesis, or as a nucleophile in substitution reactions to build heterocyclic rings.
-
The Fluoro and Chloro Groups (-F, -Cl): These halogens can be sites for nucleophilic aromatic substitution (SₙAr) reactions, particularly given the activating effect of the adjacent nitro group. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build molecular complexity.
Logical Workflow in Kinase Inhibitor Synthesis
A primary application for intermediates of this type is in the synthesis of kinase inhibitors, a major class of cancer therapeutics. The general workflow involves using the intermediate to construct a core scaffold that can bind to the ATP-binding site of a target kinase.
Caption: Use of the title compound in a drug discovery pipeline.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (4-Chloro-2-fluoro-5-nitrophenyl)methanol is not available, the hazards can be reliably inferred from data on structurally analogous nitroaromatic and halogenated compounds.[10]
-
Hazard Class: Expected to be classified as harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(4-Chloro-2-fluoro-5-nitrophenyl)methanol represents a highly valuable, though currently niche, chemical intermediate. Its densely packed array of functional groups provides medicinal chemists with multiple, orthogonal handles for synthetic elaboration. The strategic placement of fluoro, chloro, and nitro substituents makes it an ideal starting point for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations, making the compound accessible for research and development purposes. As the demand for sophisticated, fine-tuned drug candidates continues to grow, the utility of such precisely engineered building blocks will undoubtedly increase.
References
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